molecular formula C17H21N3O2 B268261 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

Cat. No. B268261
M. Wt: 299.37 g/mol
InChI Key: YWYMJZXDQUTLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a chemical compound that has gained significant attention in scientific research. It is a pyrazole-based compound that has shown potential in various research applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has several biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is crucial for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is its specificity towards HDACs. This specificity makes it a promising therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for in vivo applications.
Conclusion
In conclusion, 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide is a promising compound that has shown potential in various scientific research applications. Its specificity towards HDACs makes it a promising therapeutic agent for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in vivo.

Synthesis Methods

The synthesis of 2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide involves the reaction of 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid with 4-aminobenzophenone in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to reaction with 2-methylpropanoyl chloride to produce the final product.

Scientific Research Applications

2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-methyl-N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C17H21N3O2/c1-10(2)16(21)18-15-8-6-14(7-9-15)17(22)20-13(5)11(3)12(4)19-20/h6-10H,1-5H3,(H,18,21)

InChI Key

YWYMJZXDQUTLOC-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C

Origin of Product

United States

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